Benzoic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-
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Overview
Description
Benzoic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is a compound that features a benzoic acid moiety linked to a pyrazole ring with a phenyl substituent. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The resulting pyrazole is then subjected to further reactions to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds also feature a heterocyclic ring and are known for their diverse biological activities.
Quinolinyl-pyrazoles: These compounds share the pyrazole ring structure and have similar applications in medicinal chemistry.
Imidazole derivatives: These compounds are structurally similar and are used in various therapeutic applications.
Uniqueness
Benzoic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific combination of a benzoic acid moiety with a phenyl-substituted pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
39784-88-8 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-9-5-4-8-12(13)15-10-14(17-18-15)11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20) |
InChI Key |
PMONVZGQHAFKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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